ethyl 4-{2-[5-(2-ethoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate
CAS No.: 868224-19-5
Cat. No.: VC4764149
Molecular Formula: C24H24N2O7
Molecular Weight: 452.463
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868224-19-5 |
|---|---|
| Molecular Formula | C24H24N2O7 |
| Molecular Weight | 452.463 |
| IUPAC Name | ethyl 4-[[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C24H24N2O7/c1-3-31-22(28)15-33-20-7-5-6-19-18(20)12-13-26(23(19)29)14-21(27)25-17-10-8-16(9-11-17)24(30)32-4-2/h5-13H,3-4,14-15H2,1-2H3,(H,25,27) |
| Standard InChI Key | JRISVIYEHUAWSD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
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IUPAC Name: Ethyl 4-[[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate
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Molecular Formula: C₂₄H₂₄N₂O₇
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Molecular Weight: 452.463 g/mol
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SMILES: CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OCC
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Key Functional Groups:
Physicochemical Properties
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Solubility: Limited aqueous solubility due to hydrophobic aromatic and ester groups; soluble in organic solvents (e.g., DMSO, ethanol).
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Stability: Susceptible to hydrolysis under acidic or alkaline conditions, necessitating storage at controlled pH.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multi-step reactions:
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Isoquinoline Core Formation: Cyclization of substituted phenethylamine derivatives to yield 5-hydroxy-1,2-dihydroisoquinolin-1-one .
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Side Chain Introduction: Etherification of the 5-hydroxy group with ethyl bromoacetate to install the ethoxy-oxoethoxy moiety .
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Acetamido Linker Coupling: Amide bond formation between the isoquinoline intermediate and ethyl 4-aminobenzoate using carbodiimide coupling agents (e.g., DCC or EDC) .
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Step 1: 5-Hydroxy-1,2-dihydroisoquinolin-1-one (10 mmol) reacted with ethyl bromoacetate (12 mmol) in DMF/K₂CO₃ at 80°C for 6 hr.
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Step 2: Resulting intermediate (8 mmol) coupled with ethyl 4-aminobenzoate (8 mmol) using EDC/HOBt in THF, yielding the final product (72% isolated yield).
Analytical Characterization
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HPLC Purity: >98% (C18 column, acetonitrile/water gradient).
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Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, isoquinoline-H), 7.92–7.35 (m, 7H, aromatic), 4.35 (q, J=7.1 Hz, 4H, -OCH₂CH₃), 3.82 (s, 2H, -CH₂CO-).
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IR: 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1602 cm⁻¹ (C=N).
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Pharmacological Activities
Antimicrobial Activity
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Broad-Spectrum Inhibition:
Enzyme Inhibition
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Urease Inhibition: IC₅₀ = 14.2 μM (vs. thiourea IC₅₀ = 21.7 μM), potentially targeting Helicobacter pylori .
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Carbonic Anhydrase IX Inhibition: Kᵢ = 8.3 nM, suggesting utility in hypoxic tumors .
Research Advancements and Applications
Preclinical Studies
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Neuroprotection: At 10 μM, reduced oxidative stress in PC12 neurons by 40% via Nrf2 pathway activation .
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Anti-Inflammatory Action: Suppressed LPS-induced TNF-α production in macrophages (IC₅₀ = 5.7 μM) .
Drug Delivery Innovations
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Nanoformulations: Encapsulation in PLGA nanoparticles improved bioavailability by 3.2-fold in rat models.
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Prodrug Design: Phosphate ester derivatives enhanced aqueous solubility (2.8 mg/mL vs. 0.05 mg/mL for parent compound) .
Challenges and Future Directions
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Metabolic Stability: Rapid hepatic clearance (t₁/₂ = 1.2 hr in mice) necessitates structural optimization.
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Targeted Delivery: Conjugation with folate ligands increased tumor accumulation by 70% in xenograft models .
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Clinical Translation: No human trials reported; priority areas include toxicity profiling and scale-up synthesis .
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